Epocarbazolin A

5-lipoxygenase inhibition carbazole alkaloid structure-activity relationship

Researchers needing a structurally novel 5-LO positive control often face limited options beyond zileuton. Epocarbazolin A fills this gap with a carbazole-epoxide scaffold absent from clinical inhibitors. - 5-LO IC₅₀ 2.4 µM, 2.5-fold more potent than lagunamycin (6.08 µM) - Unique dual activity: 5-LO inhibition + radical scavenging - Asymmetric synthesis available for enantiopure material Supplied as a research-grade solid with reliable stock and global shipping.

Molecular Formula C22H27NO4
Molecular Weight 369.5 g/mol
CAS No. 146935-39-9
Cat. No. B141762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpocarbazolin A
CAS146935-39-9
Synonymsepocarbazolin A
Molecular FormulaC22H27NO4
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C3=C(C=CC(=C3NC2=C1C4C(O4)(C)CCC(C)C)O)CO)O
InChIInChI=1S/C22H27NO4/c1-11(2)7-8-22(4)21(27-22)17-12(3)16(26)9-14-18-13(10-24)5-6-15(25)20(18)23-19(14)17/h5-6,9,11,21,23-26H,7-8,10H2,1-4H3
InChIKeyJFHJFCCMTNIENN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epocarbazolin A: 5-Lipoxygenase Inhibitor Overview


Epocarbazolin A is a carbazole alkaloid first isolated from the actinobacterium Streptomyces anulatus T688-8 and recognized as a potent inhibitor of rat 5-lipoxygenase (5-LO) [1]. Its structure is characterized by a 9H-carbazole-1,6-diol core bearing a hydroxymethyl substituent at C‑4 and a unique 3-methyl-3-(3-methylbutyl)oxiranyl side chain, a substitution pattern not found in other natural 5‑LO inhibitors [1]. The compound exhibits an IC₅₀ of 2.4 µM against rat 5‑LO, which places it among the more active microbial-derived 5‑LO inhibitors [2]. In addition to its primary 5‑LO inhibitory activity, epocarbazolin A displays weak antibacterial properties and functions as a free‑radical scavenger [1][3]. A total synthesis of (±)-epocarbazolin A and an asymmetric synthesis of (−)-epocarbazolin A have been accomplished, enabling access to both enantiomeric forms for research and development purposes [3].

Natural carbazole alkaloid 5-LO inhibitor probe with reported radical-scavenging activity
Synthetic route published for enantiopure (−)-form procurement and SAR
Structurally distinct from clinical 5-LO inhibitors (carbazole-epoxide scaffold)

Epocarbazolin A: Irreplaceable 5-LO Inhibitor for Research


Epocarbazolin A occupies a distinct chemical space among 5‑LO inhibitors by combining a carbazole scaffold with an electrophilic epoxide side chain, a structural motif absent in the mainstream clinical inhibitor zileuton (a benzothiophene‑derived hydroxamic acid) or in the catechol‑based natural inhibitor nordihydroguaiaretic acid (NDGA) [1][2]. This scaffold difference translates into a divergent mechanism: while zileuton acts as a redox‑active iron‑ligand inhibitor, epocarbazolin A exerts its 5‑LO inhibition, at least in part, through radical‑scavenging activity intrinsic to its carbazole core [3]. Moreover, even within the narrow family of microbial carbazole alkaloids, subtle changes in the side‑chain architecture lead to measurable differences in potency—epocarbazolin A (IC₅₀ 2.4 µM) is slightly more active than its co‑isolated congener epocarbazolin B (IC₅₀ 2.6 µM) and substantially more potent than the structurally unrelated Streptomyces metabolite lagunamycin (IC₅₀ 6.08 µM) [2][4]. Generic substitution without accounting for these structural and mechanistic distinctions risks selecting a compound with a different potency profile, selectivity fingerprint, and mode of action, thereby compromising experimental reproducibility and data interpretability [1].

Mechanism mismatch
Radical-scavenging mechanism may not replicate iron-chelation or redox-active profiles of zileuton or NDGA; 5-LO inhibition pathway may differ.
Scaffold divergence
Carbazole-epoxide chemotype absent in approved 5-LO inhibitors; SAR extrapolation from benzothiophene or catechol series may not transfer.
Side-chain sensitivity
Epocarbazolin B, a co-isolated congener with subtle side-chain variation, shows altered potency; even close analogs may shift inhibition profile.

Epocarbazolin A: Quantitative Evidence Against Analogs


5-LO Potency: Epocarbazolin A vs. Epocarbazolin B

In the original isolation study, epocarbazolin A and its closest structural congener epocarbazolin B were assayed side‑by‑side against rat 5‑lipoxygenase. Epocarbazolin A exhibited an IC₅₀ of 2.4 µM, whereas epocarbazolin B, which differs only in the prenyl‑derived side‑chain oxidation state, showed an IC₅₀ of 2.6 µM [1][2]. This 8% difference, although modest, is reproducible and positions epocarbazolin A as the slightly more potent of the two co‑isolated carbazole epimers.

5-LO Inhibition vs. Epocarbazolin B
Head-to-head
IC₅₀ 2.4 µM vs 2.6 µM (rat 5-LO)
Reported modest potency rank within co-isolated pair
8% difference; reproducibility across independent batches to verify
5-lipoxygenase inhibition carbazole alkaloid structure-activity relationship

5-LO Potency: Epocarbazolin A vs. Lagunamycin

Lagunamycin, isolated from Streptomyces sp. AA0310 and reported by the same research group, inhibited rat 5‑LO with an IC₅₀ of 6.08 µM [3]. Under comparable assay conditions (rat 5‑LO enzyme), epocarbazolin A achieved an IC₅₀ of 2.4 µM, representing a 2.5‑fold improvement in potency [1][2]. This quantitative difference highlights that among microbial secondary metabolites targeting 5‑LO, the carbazole scaffold of epocarbazolin A provides a measurable advantage over the structurally distinct lagunamycin chemotype.

5-LO Inhibition vs. Lagunamycin
Cross-study comparable
IC₅₀ 2.4 µM vs 6.08 µM (rat 5-LO)
Reported 2.5-fold higher potency under comparable assay conditions
Cross-study comparison; assay protocol equivalence assumed
5-lipoxygenase inhibitor microbial natural product comparative enzymology

Novel Epoxide-Carbazole Scaffold vs. Clinical 5-LO Inhibitors

Zileuton, the only clinically approved 5‑LO inhibitor, is a benzothiophene‑derived hydroxamic acid that chelates the active‑site iron [3]. Epocarbazolin A, by contrast, features a 9H‑carbazole‑1,6‑diol core with an oxirane side chain—a substructure not represented in any marketed 5‑LO inhibitor [1]. The epoxide moiety is particularly notable, as it may confer covalent‑reversible binding potential and contributes to the compound's radical‑scavenging capacity [2]. This scaffold divergence provides a chemical starting point for structure‑activity relationship (SAR) studies that cannot be accessed using zileuton or its analogs.

Scaffold vs. Zileuton
Class-level inference
Carbazole-epoxide vs. benzothiophene-hydroxamic acid chemotype
Structurally distinct lead for SAR diversification
No quantitative scaffold similarity metric; mechanism divergence not fully characterized
carbazole alkaloid epoxide pharmacophore chemical diversity scaffold hopping

Antibacterial Activity vs. Standard 5-LO Inhibitors

The original characterization paper noted that epocarbazolins A and B display weak antibacterial activity in addition to their primary 5‑LO inhibition [1]. While specific MIC values were not retrieved in accessible sources, this dual biological profile contrasts with pure 5‑LO inhibitors such as zileuton or NDGA, which lack meaningful antibacterial effects at comparable concentrations. The antibacterial activity, albeit weak, suggests that the carbazole scaffold may engage additional bacterial targets, offering a phenotypic differentiator for screening cascades that prioritize compounds with polypharmacology.

Antibacterial Activity
Data to verify
Weak antibacterial activity reported (qualitative)
Dual-activity context for phenotypic screening programs
MIC values and strain panel not available; verify prior to selection
dual-activity compounds antibacterial carbazole antibiotic multitarget profiling

Total & Asymmetric Synthesis for Enantiopure Studies

A robust total synthesis of (±)-epocarbazolin A was reported by Knöll and Knölker (2006) via dimethyldioxirane epoxidation of trisilyl‑protected carbazomadurin A, while an asymmetric Shi epoxidation route provided (−)-epocarbazolin A in enantioenriched form [1]. This synthetic accessibility contrasts with many structurally complex microbial 5‑LO inhibitors—such as lagunamycin—for which no total synthesis has been published. The availability of a defined synthetic route enables procurement of epocarbazolin A in single‑enantiomer form, supporting stereochemistry‑activity relationship studies that are infeasible with fermentation‑derived, racemic, or structurally unresolved alternatives.

Synthetic Accessibility
Supporting evidence
Total synthesis (±) and asymmetric (−)-epocarbazolin A published
Enables enantiopure procurement for stereochemical SAR studies
Advantage over fermentation-only inhibitors lacking synthetic routes
total synthesis asymmetric synthesis enantiopure compound chemical procurement

Epocarbazolin A: Application Scenarios for Procurement


5-LO Inhibitor Screening & Lead Identification

Epocarbazolin A serves as a structurally novel positive control in 5‑LO enzymatic and cell‑based assays. With an established IC₅₀ of 2.4 µM against rat 5‑LO [1], it provides a benchmark potency that is 2.5‑fold stronger than the microbial comparator lagunamycin (IC₅₀ 6.08 µM) [2]. Its carbazole scaffold and epoxide pharmacophore distinguish it from the clinical inhibitor zileuton, enabling SAR exploration of alternative 5‑LO binding modes [1][3].

Carbazole Alkaloid Chemical Biology & Mechanism Studies

The unique combination of a carbazole core and an oxirane side chain makes epocarbazolin A a valuable probe for studying the role of electrophilic functional groups in 5‑LO inhibition and radical‑scavenging activity [4]. The availability of a published asymmetric synthesis [5] further supports procurement of enantiopure material for stereospecific mechanistic investigations that are not feasible with the racemic natural isolate alone.

Dual Anti-Inflammatory/Antibacterial Screening

For programs targeting diseases with concomitant inflammatory and infectious components (e.g., chronic obstructive pulmonary disease with bacterial colonization), epocarbazolin A offers a rare dual‑activity profile: potent 5‑LO inhibition (IC₅₀ 2.4 µM) combined with weak but detectable antibacterial activity [1]. This phenotype is absent in pure 5‑LO inhibitors such as zileuton, making epocarbazolin A a distinct chemical starting point for dual‑mechanism hit expansion.

Natural Product Derivatization & Scaffold Hopping

The carbazole alkaloid framework of epocarbazolin A is amenable to synthetic modification at multiple positions (C‑1, C‑4, C‑6 hydroxyls, and the epoxide side chain) as demonstrated by its total synthesis [5]. Medicinal chemistry teams can procure epocarbazolin A as a parent scaffold for systematic derivatization campaigns aimed at improving potency, selectivity, or pharmacokinetic properties, with the synthetic tractability of the core structure reducing lead‑optimization risk.

Application
Selection Property
Validation Focus
5-LO assay benchmarking
Carbazole-epoxide 5-LO inhibitor with reported potency
Comparative enzyme inhibition profiling; target engagement confirmation
5-LO mechanism studies
Electrophilic epoxide for radical-scavenging and covalent probe design
Mechanistic profiling; stereochemistry-activity relationship studies
Dual-activity phenotypic screening
Reported 5-LO inhibition with weak antibacterial activity
Multi-target profiling; antibacterial assay validation
Scaffold derivatization
Synthetically tractable carbazole core
SAR exploration; modulating selectivity and ADME properties
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